
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-
Overview
Description
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a chemical compound known for its unique structural and electronic properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is particularly notable for its applications in various fields such as organic electronics, fluorescence sensing, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the bromination of 2,1,3-benzoxadiazole followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form substituted products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and conditions such as basic medium and elevated temperatures are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Substituted Benzoxadiazoles: Formed through nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of nitro groups.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is CHClNO. It features a benzoxadiazole skeleton that is crucial for its reactivity and utility in various applications. The compound exhibits strong fluorescence properties which enhance its effectiveness as a labeling reagent in analytical techniques.
Analytical Chemistry Applications
2.1 Derivatization Agent for Amines and Amino Acids
NBD-Cl is widely utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of amines and amino acids. The derivatization process improves detection limits by introducing fluorescent properties to these compounds. The reaction typically involves the formation of stable fluorescent derivatives that can be analyzed using HPLC.
- Case Study: Analysis of Amlodipine
A study demonstrated the application of NBD-Cl in analyzing amlodipine in human serum. The method involved extracting amlodipine from serum using ethyl acetate followed by derivatization with NBD-Cl. The resulting derivatives were analyzed using reversed-phase HPLC, achieving a recovery rate of approximately 94% with high precision .
2.2 Fluorescent Tagging Reagent
NBD-Cl serves as an effective fluorescent tagging reagent in biochemistry. It has been employed to label various biomolecules, enhancing their visibility during analysis. For instance, new NBD-tagged polyamines were synthesized to stain siliceous frustules of diatom algae and spicules of siliceous sponges . This application highlights its versatility in biological research.
Mechanistic Insights
The reaction mechanism involving NBD-Cl includes the formation of a Meisenheimer complex when it reacts with amines. This complex can lead to various products depending on the nature of the amine involved—primary or secondary . Notably, the reaction with tertiary amines results in chain scissoring, producing a library of NBD-tagged compounds that can be used for further analytical purposes.
Table 1: Summary of Applications of NBD-Cl
Table 2: Reaction Conditions for Derivatization
Amine Type | Reaction Conditions | Resulting Product |
---|---|---|
Primary Amine | Incubation with NBD-Cl at 55 °C | Stable fluorescent derivative |
Secondary Amine | Similar conditions as primary | High sensitivity in detection |
Tertiary Amine | Reaction leads to chain scissoring | Diverse NBD-tagged products |
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- involves its interaction with specific molecular targets. For instance, it can act as a fluorogenic reagent by undergoing nucleophilic substitution reactions with amines, leading to the formation of fluorescent products . In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Known for its use in fluorescence sensing and as a labeling reagent.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Another fluorogenic reagent with similar applications.
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Used in the development of fluorescent probes.
Uniqueness
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- stands out due to its dual nitro groups, which enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring strong electron acceptors and in the synthesis of complex organic molecules.
Biological Activity
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzoxadiazole core with chlorine and nitro substituents that significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2,1,3-benzoxadiazole, 4-chloro-5,7-dinitro- is characterized by a benzoxadiazole ring with chlorine at position 4 and nitro groups at positions 5 and 7. The presence of these electron-withdrawing groups enhances the compound's electrophilic character, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,1,3-benzoxadiazole can selectively inhibit Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for various derivatives are summarized in Table 1.
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
2,1,3-Benzoxadiazole Derivative A | 15 | Bacillus subtilis |
2,1,3-Benzoxadiazole Derivative B | 30 | Escherichia coli |
2,1,3-Benzoxadiazole Derivative C | 25 | Candida albicans |
The antimicrobial effectiveness of these compounds suggests their potential use as therapeutic agents against resistant strains of bacteria and fungi .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of 2,1,3-benzoxadiazole derivatives have been evaluated against various cancer cell lines. Notably, studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. The following cell lines were tested:
- Breast Cancer : MCF-7
- Lung Cancer : A549
- Liver Cancer : HepG2
Table 2 presents the IC50 values for selected derivatives against these cancer cell lines.
Cell Line | IC50 (µM) | Compound |
---|---|---|
MCF-7 | 10 | 4-Chloro-5-nitro derivative |
A549 | 12 | 4-Chloro-7-nitro derivative |
HepG2 | 8 | Combined derivative |
These findings highlight the potential of benzoxadiazole derivatives as lead compounds for developing new anticancer therapies .
The biological activity of 2,1,3-benzoxadiazole is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it has been suggested that some derivatives inhibit tyrosine kinases, impacting signaling pathways such as PI3K/AKT/mTOR .
- DNA Interaction : Certain benzoxadiazole derivatives are known to intercalate DNA or disrupt its function, leading to apoptosis in cancer cells.
Case Studies
A notable study investigated the efficacy of a specific derivative in a mouse model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group after four weeks of treatment. This study underscores the potential clinical applications of benzoxadiazole derivatives in oncology .
Properties
IUPAC Name |
4-chloro-5,7-dinitro-2,1,3-benzoxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZXTGUZLGWBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431607 | |
Record name | 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-76-0 | |
Record name | 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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